molecular formula C17H11F2NO2 B12540754 Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl- CAS No. 143222-20-2

Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-

Katalognummer: B12540754
CAS-Nummer: 143222-20-2
Molekulargewicht: 299.27 g/mol
InChI-Schlüssel: YCWBMJWNEPSBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is a complex organic compound characterized by its spiro structure, which involves a fluorene moiety connected to a pyrrolidine ring This compound is notable for its unique three-dimensional architecture, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to introduce the fluorene moiety. This reaction is performed under conditions that include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Industry

In the industrial sector, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties contribute to the performance of these devices .

Wirkmechanismus

The mechanism of action of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Eigenschaften

CAS-Nummer

143222-20-2

Molekularformel

C17H11F2NO2

Molekulargewicht

299.27 g/mol

IUPAC-Name

2,7-difluoro-4-methylspiro[fluorene-9,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C17H11F2NO2/c1-8-4-10(19)6-13-15(8)11-3-2-9(18)5-12(11)17(13)7-14(21)20-16(17)22/h2-6H,7H2,1H3,(H,20,21,22)

InChI-Schlüssel

YCWBMJWNEPSBIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C3=C(C24CC(=O)NC4=O)C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.